N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is a quaternary derivative of Naltrexone, a well-known opioid antagonist. This compound is characterized by the addition of a methyl group to the nitrogen atom of Naltrexone, leading to increased polarity and reduced lipophilicity compared to its parent compound. The compound has garnered interest due to its potential therapeutic applications, particularly in managing opioid-induced constipation and other conditions related to opioid use.
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is classified as an opioid antagonist. It belongs to the family of compounds derived from Naltrexone, which was first synthesized in the 1970s. The bromide salt form of this compound is commonly referred to in the literature as Methylnaltrexone Bromide or N-Methylnaltrexone Bromide .
The synthesis of N-Methyl-O-methylcyclopropyl-Naltrexone Bromide involves several steps that can be categorized into quaternization and purification processes.
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide has a complex molecular structure characterized by its cyclopropyl moiety and quaternary nitrogen.
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide participates in various chemical reactions due to its functional groups.
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide functions primarily as an opioid antagonist.
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide has several scientific applications:
The structural evolution of naltrexone derivatives represents a deliberate scientific endeavor to dissect central versus peripheral opioid pharmacology. Naltrexone itself emerged from systematic modifications of oxymorphone in the 1960s, where replacement of the N-methyl group with cyclopropylmethyl (CPM) significantly enhanced opioid receptor affinity and duration of action compared to naloxone [4] [6]. This CPM modification yielded a molecule (naltrexone) with 30-fold greater potency than its predecessors, enabling lower dosing for opioid receptor blockade [2].
The critical innovation for peripheral targeting arose through quaternary ammonium salt formation. Methylnaltrexone (MNTX), synthesized by N-alkylation of naltrexone with methyl bromide, introduced a permanent positive charge on the tertiary amine [5] [8]. This conversion fundamentally altered biodistribution: while naltrexone (logP ~1.8) readily crosses the blood-brain barrier (BBB), MNTX’s quaternary nitrogen imposes dipole-dipole repulsion with BBB lipid membranes, confining it to peripheral tissues [7] [8]. The O-methylcyclopropyl variant represents a further refinement—methoxy substitution at C3 enhances metabolic stability against glucuronidation while retaining CPM’s high receptor affinity [1] [5].
Table 1: Structural Evolution of Key Naltrexone Derivatives
Compound | N-Substituent | C3 Modification | Quaternary Charge | Primary Pharmacological Shift |
---|---|---|---|---|
Naltrexone | Cyclopropylmethyl (CPM) | Hydroxyl | No | CNS-penetrant; blocks central/peripheral receptors |
Methylnaltrexone (MNTX) | Methyl + CPM | Hydroxyl | Yes | Peripheral-restricted μ-antagonism |
N-Methyl-O-methyl-CPM-Naltrexone | Methyl + CPM | Methoxy | Yes | Enhanced metabolic stability + peripheral restriction |
Synthetic routes reflect progressive optimization. Early MNTX production required pressurized reactors with anhydrous solvents for N-alkylation, yielding impurities [5]. Contemporary processes employ anion exchange techniques—treating naltrexone methylsulfate with bromide salts induces precipitation of high-purity (>99%) MNTX bromide via differential solubility [5]. Direct oxidation of oripavine quaternary salts further streamlined precursor synthesis [1].
The synergism between N-alkylation and cyclopropyl functionalization creates a pharmacophore with precision-targeted opioid receptor interactions. The CPM moiety’s bicyclic strain induces a receptor-bound conformation that enhances μ-opioid dissociation kinetics—cyclopropane’s bond angles (~60°) distort the N-C bond, promoting tighter hydrophobic packing within the receptor cleft compared to linear alkyl chains [4] [6]. This translates to irreversible receptor inhibition, as evidenced by cyclazocine derivatives showing >8h duration in vivo versus nalorphine’s 2-3h [4].
N-quaternization achieves three critical objectives:
O-methylation complements N-alkylation. Phenolic hydroxyl groups undergo rapid Phase II conjugation. Methoxy substitution at C3 blocks glucuronidation while maintaining hydrogen-bonding capacity via the ether oxygen [1]. Synthetic optimization involves protecting group strategies: C3 hydroxyl can be masked as ethyloxycarbonyl esters during N-quaternization, later cleaved under mild basic conditions [5].
The BBB impermeability of quaternary ammonium opioid antagonists arises from well-defined biophysical principles governing solute translocation.
Structural Biology of the BBB: The brain microvascular endothelium features tight junctions (TJs) with electrical resistance of 1500–2000 Ω·cm², eliminating paracellular transport [3] [7]. TJ proteins (occludin, claudin-5) restrict aqueous pores to <8 Å diameter—insufficient for quaternary ammonium compounds (QACs), which exhibit hydrated radii >12 Å [3]. Transcellular diffusion requires passive membrane partitioning, which QACs inherently resist.
Passive Diffusion Thermodynamics: According to the pH-partition hypothesis, BBB penetration correlates with uncharged species concentration and lipophilicity. QACs like MNTX bromide exhibit:
Table 2: Factors Governing BBB Penetration of Opioid Derivatives
Property | Naltrexone | MNTX Bromide | Physicochemical Implication |
---|---|---|---|
Ionization State (pH 7.4) | Partially neutral (pKa ~8.1) | Permanent cation | MNTX lacks membrane-permeant neutral species |
logP/logD₇.₄ | ~1.8 (logP) | <-2.0 (logD) | MNTX’s high polarity impedes lipid partitioning |
Polar Surface Area (Ų) | 49 | 63 | Enhanced hydrogen bonding with aqueous phase |
Molecular Flexibility | Moderate | Low (steric hindrance) | Reduced membrane deformation during translocation |
Quantitative Structure-Permeability Relationships (QSPR): Computational models correlate BBB exclusion with topological polar surface area (TPSA >60 Ų), hydrogen bond count (>8), and molecular weight (>400 Da) [7]. MNTX’s TPSA of 63 Ų and MW of 466 Da exceed typical CNS-penetrant thresholds. Membrane partitioning studies using PAMPA-BBB assays confirm negligible permeability (Pe < 1.0 × 10⁻⁶ cm/s) [3] [7].
Active Transport Exclusion: While nutrient transporters (e.g., GLUT1, LAT1) facilitate CNS drug entry, QACs lack structural mimicry to exploit these carriers. P-glycoprotein efflux further reduces intracellular accumulation, though MNTX is a weak P-gp substrate compared to non-quaternary opioids [9].
In vitro models validate impermeability: hCMEC/D3 cell monolayers show MNTX apparent permeability (Papp) values <0.5 × 10⁻⁶ cm/s—consistent with negligible CNS uptake in vivo [3] [7]. This strict peripheral confinement enables selective blockade of enteric μ-receptors without disrupting central analgesia.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7